molecular formula C10H11BrO3 B1500032 Methyl 3-bromo-4-ethoxybenzoate CAS No. 24507-28-6

Methyl 3-bromo-4-ethoxybenzoate

Cat. No. B1500032
CAS RN: 24507-28-6
M. Wt: 259.1 g/mol
InChI Key: NCJZJVWOEXLSKA-UHFFFAOYSA-N
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Description

“Methyl 3-bromo-4-ethoxybenzoate” is a chemical compound with the CAS Number: 24507-28-6 . It has a molecular weight of 259.1 and its IUPAC name is this compound .


Molecular Structure Analysis

The molecular formula of “this compound” is C10H11BrO3 . The InChI code for this compound is 1S/C10H11BrO3/c1-3-14-9-5-4-7 (6-8 (9)11)10 (12)13-2/h4-6H,3H2,1-2H3 .


Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a density of 1.5±0.1 g/cm3 . The boiling point is 298.1±20.0 °C at 760 mmHg . The compound has a molar refractivity of 52.4±0.3 cm3 .

Scientific Research Applications

Efficient Synthesis Processes

One study reported an efficient and cost-effective synthesis process for a closely related compound, 3-ethoxy-4-ethoxycarbonyl-phenylacetic acid, which is a key intermediate in the preparation of repaglinide, an oral hypoglycemic agent. This synthesis involved a two-step process starting from 2-hydroxy-4-methylbenzoic acid, demonstrating improved yield and purity over previous methods (Salman et al., 2002).

Photodynamic Therapy Applications

Another study synthesized new zinc phthalocyanine derivatives, which showed high singlet oxygen quantum yields and good fluorescence properties. These derivatives are potentially useful as Type II photosensitizers for cancer treatment in photodynamic therapy, highlighting the role of brominated and ethoxylated compounds in medical applications (Pişkin et al., 2020).

Advanced Organic Synthesis

Research into the synthesis of complex organic molecules has also benefited from compounds like methyl 3-bromo-4-ethoxybenzoate. For instance, the synthesis of [1,2,3]Triazolo[1,5-a]quinoline was facilitated by the reaction of a similar compound, methyl 2-azido-5-bromobenzoate, with other organic reagents, showcasing the versatility of brominated and ethoxylated compounds in constructing heterocyclic structures (Pokhodylo et al., 2019).

Material Science and Chemistry

In material science, the synthesis and characterization of novel compounds, such as methyl 4-hydroxybenzoate derivatives, have been explored for their potential applications in cosmetics, drugs, and food preservatives. These studies often involve detailed structural analysis and theoretical computations to understand the properties and applications of these compounds (Sharfalddin et al., 2020).

Proton Shuttles in Organic Reactions

Investigations into the use of biaryl carboxylic acids as proton shuttles have identified compounds such as 3-ethoxy-2-phenylbenzoic acid as superior in yield and selectivity for substrate functionalization. This highlights the role of ethoxy-substituted benzoic acid derivatives in facilitating organic reactions (Pi et al., 2018).

Safety and Hazards

“Methyl 3-bromo-4-ethoxybenzoate” is considered hazardous. It can cause skin irritation and serious eye irritation. It may also cause respiratory irritation . The safety information pictograms indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

methyl 3-bromo-4-ethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO3/c1-3-14-9-5-4-7(6-8(9)11)10(12)13-2/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCJZJVWOEXLSKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50661084
Record name Methyl 3-bromo-4-ethoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50661084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

24507-28-6
Record name Methyl 3-bromo-4-ethoxybenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24507-28-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-bromo-4-ethoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50661084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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